1,3-Oxathiolan-2-one chemical structure and IUPAC name
1,3-Oxathiolan-2-one chemical structure and IUPAC name
An In-Depth Technical Guide to 1,3-Oxathiolan-2-one: Structure, Synthesis, and Applications
Introduction
1,3-Oxathiolan-2-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its versatile chemical properties and its role as a key building block in the synthesis of various functional molecules. This guide, intended for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive overview of the chemical structure, nomenclature, synthesis, and key applications of 1,3-oxathiolan-2-one. As a Senior Application Scientist, the aim is to deliver not just a recitation of facts, but a deeper understanding of the causality behind its synthetic routes and the mechanisms that underpin its utility in diverse fields.
Chemical Structure and Nomenclature
A thorough understanding of a molecule begins with its fundamental identification and structure.
IUPAC Name and Synonyms
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1,3-oxathiolan-2-one [1]. It is also commonly known by several synonyms, including:
Molecular Formula and Weight
The chemical formula for 1,3-oxathiolan-2-one is C₃H₄O₂S [1][2]. Its molecular weight is approximately 104.13 g/mol [1][2].
Structural Representation
The structure of 1,3-oxathiolan-2-one consists of a five-membered ring containing one sulfur atom, one oxygen atom, and a carbonyl group.
Caption: 2D chemical structure of 1,3-oxathiolan-2-one.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of 1,3-oxathiolan-2-one are crucial for its handling, characterization, and application.
Physical Properties
| Property | Value | Source |
| CAS Number | 3326-89-4 | [1][2] |
| Molecular Formula | C₃H₄O₂S | [1][2] |
| Molecular Weight | 104.13 g/mol | [1][2] |
| Appearance | Oil | [3] |
| Boiling Point | 152.4 °C at 760 mmHg | [4] |
| Density | 1.374 g/cm³ | [4][5] |
| Flash Point | 68 °C | [4][5] |
Spectroscopic Data
Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of 1,3-oxathiolan-2-one.
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¹H NMR: The proton NMR spectrum provides characteristic signals for the methylene protons of the oxathiolane ring.
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¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon and the two methylene carbons.
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IR Spectroscopy: The infrared spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
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Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.
Synthesis of 1,3-Oxathiolan-2-one
The synthesis of 1,3-oxathiolan-2-one can be efficiently achieved through the reaction of 2-mercaptoethanol with a suitable carbonyl source. A common and effective method utilizes triphosgene as the carbonylating agent.
Synthetic Strategy: Reaction of 2-Mercaptoethanol with Triphosgene
This method involves the cyclization of 2-mercaptoethanol with triphosgene in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. Triphosgene, a safer solid alternative to gaseous phosgene, serves as the source of the carbonyl group[6].
Proposed Reaction Mechanism
The reaction proceeds through a stepwise mechanism involving initial acylation followed by intramolecular cyclization.
Caption: Proposed mechanism for the synthesis of 1,3-oxathiolan-2-one.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of related compounds using triphosgene[1]. Caution: Triphosgene is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-mercaptoethanol and a suitable anhydrous solvent (e.g., dichloromethane).
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Cooling: The flask is cooled to 0 °C in an ice bath.
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Base Addition: Triethylamine (1.1 equivalents) is added dropwise to the solution.
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Triphosgene Addition: A solution of triphosgene (0.4 equivalents) in the same anhydrous solvent is added slowly via the dropping funnel, maintaining the temperature below 5 °C.
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Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
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Work-up: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure 1,3-oxathiolan-2-one.
Key Applications in Research and Development
1,3-Oxathiolan-2-one serves as a versatile precursor and building block in several areas of chemical research and development.
Core Scaffold in Antiviral Nucleoside Analogues
The 1,3-oxathiolane ring is a critical component in a class of nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of viral infections such as HIV and Hepatitis B.
In these antiviral agents, the 1,3-oxathiolane moiety acts as a bioisosteric replacement for the furanose ring of natural nucleosides. These modified nucleosides are phosphorylated in vivo to their triphosphate form, which then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by reverse transcriptase. The absence of a 3'-hydroxyl group on the 1,3-oxathiolane ring leads to chain termination, thus inhibiting viral replication[7].
Caption: Mechanism of action of 1,3-oxathiolane nucleoside analogues.
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Lamivudine (3TC): A potent NRTI used in the treatment of HIV and Hepatitis B.
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Emtricitabine (FTC): Another widely used NRTI for HIV infection, often in combination therapies.
The synthesis of these complex molecules often involves the stereoselective construction of the 1,3-oxathiolane ring, highlighting the importance of this heterocyclic core in medicinal chemistry[7][8].
Monomer for Ring-Opening Polymerization (ROP)
1,3-Oxathiolan-2-one can undergo ring-opening polymerization (ROP) to produce poly(thiocarbonate)s, a class of sulfur-containing polymers with potential applications in biomaterials and advanced materials.
The ROP of 1,3-oxathiolan-2-one, also referred to as ethylene monothiocarbonate, yields poly(ethylene thiocarbonate). This polymerization can be initiated by various catalysts, including anionic and cationic initiators. The resulting polymers are biodegradable and exhibit interesting physical and chemical properties.
Anionic ROP is a common method for the polymerization of 1,3-oxathiolan-2-one. The mechanism involves the nucleophilic attack of an initiator on the carbonyl carbon, leading to ring opening and the formation of a propagating anionic species.
Caption: Proposed mechanism of anionic ROP of 1,3-oxathiolan-2-one.
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Monomer Purification: 1,3-Oxathiolan-2-one is purified by vacuum distillation to remove any impurities that might interfere with the polymerization.
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Reaction Setup: The polymerization is carried out under an inert atmosphere (e.g., nitrogen or argon) in a dry glass reactor equipped with a magnetic stirrer.
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Initiator Addition: A solution of an anionic initiator (e.g., sodium methoxide in methanol) is added to the purified monomer.
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Polymerization: The reaction mixture is stirred at a specific temperature for a defined period to achieve the desired polymer chain length.
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Termination and Precipitation: The polymerization is terminated by the addition of a protic solvent (e.g., methanol). The polymer is then precipitated by pouring the reaction mixture into a non-solvent (e.g., cold diethyl ether).
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Purification and Drying: The precipitated polymer is collected by filtration, washed, and dried under vacuum to yield the final poly(thiocarbonate).
Electrolyte Additive in Lithium-Ion Batteries
A more recent and emerging application of 1,3-oxathiolan-2-one and its derivatives is as an electrolyte additive in lithium-ion batteries. These additives can significantly improve battery performance, including cycle life and safety.
1,3-Oxathiolan-2-one can function as a film-forming additive. During the initial charging cycles of a lithium-ion battery, it can be reductively decomposed on the surface of the anode to form a stable and robust solid electrolyte interphase (SEI) layer. This SEI layer is crucial for preventing further decomposition of the electrolyte and ensuring the long-term stability of the battery. The presence of sulfur in the molecule can contribute to the formation of a more ionically conductive and mechanically stable SEI.
Conclusion
1,3-Oxathiolan-2-one is a molecule of significant synthetic and practical importance. Its unique structure allows for its use as a key building block in the synthesis of life-saving antiviral drugs and as a monomer for the creation of novel biodegradable polymers. Furthermore, its emerging role in enhancing the performance of lithium-ion batteries highlights its versatility and potential for future technological advancements. This guide has provided a detailed overview of its chemical nature, synthesis, and major applications, with the intention of equipping researchers and developers with the foundational knowledge to explore and innovate with this valuable heterocyclic compound.
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